

Application Notes and Protocols: Synthesis of Chimeric Methylphosphonate-Phosphorothioate Oligonucleotides

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Compound of Interest

Compound Name: 5'-DMTr-T-Methyl
phosphoramidite

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Introduction

Chimeric oligonucleotides containing both methylphosphonate and phosphorothioate linkages are of significant interest in the development of antisense therapeutics. This unique combination of backbone modifications offers a strategic advantage by synergistically combining the beneficial properties of each modification. Methylphosphonate linkages, being charge-neutral, can enhance cellular uptake and confer resistance to nucleases.

Phosphorothioate linkages also provide nuclease resistance while maintaining the ability to activate RNase H, a crucial mechanism for antisense activity.^{[1][2][3]} This document provides detailed protocols for the automated solid-phase synthesis, purification, and characterization of these chimeric oligonucleotides.

Data Presentation

Table 1: Summary of Synthesis Parameters and Performance

Parameter	Value	Reference
Synthesis Scale	1 μ mol	[2]
Coupling Efficiency	> 97%	[1]
Sulfurization Reagent	Tetraethylthiuram disulfide (TETD)	[1][2]
Deprotection Solution	Ethylenediamine:Ethanol (1:1 v/v)	
Purification Method	Reverse-Phase HPLC	[4][5][6]
Overall Yield	Sequence dependent	[7]
Purity (post-HPLC)	> 95%	

Table 2: Reagents for Automated Synthesis

Reagent	Function	Recommended Supplier
5'-DMTr-N-acyl-deoxynucleoside-3'-((2-cyanoethyl)-(N,N-diisopropyl))-phosphoramidites	Standard phosphodiester linkage precursors	Multiple
5'-DMTr-N-acyl-deoxynucleoside-3'-methylphosphonamidites	Methylphosphonate linkage precursors	Multiple
Tetraethylthiuram disulfide (TETD) Solution	Sulfurizing agent for phosphorothioate linkages	[2]
Acetonitrile (Anhydrous)	Solvent	Multiple
Tetrazole/Activator Solution	Coupling activator	Multiple
Capping Reagents (Acetic Anhydride, N-Methylimidazole)	Capping of unreacted 5'-hydroxyl groups	Multiple
Oxidizing Solution (Iodine/Water/Pyridine)	Oxidation of phosphite triester (for phosphodiester linkages)	Multiple
Deblocking Solution (Trichloroacetic acid in Dichloromethane)	Removal of 5'-DMTr protecting group	Multiple
Controlled Pore Glass (CPG) Solid Support	Solid phase for synthesis	Multiple

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of Chimeric Oligonucleotides

This protocol outlines the steps for an automated DNA synthesizer.[2]

1. Pre-Synthesis Setup: a. Synthesize or procure the required 5'-DMTr-N-acyl-deoxynucleoside-3'-phosphoramidites and 5'-DMTr-N-acyl-deoxynucleoside-3'-methylphosphonamidites. b. Prepare fresh solutions of all reagents according to the

synthesizer manufacturer's recommendations. For dG methylphosphonamidites, use a co-solvent of anhydrous N,N-dimethylformamide (20% v/v) in acetonitrile.[2] c. Pack a synthesis column with the appropriate CPG solid support functionalized with the 3'-terminal nucleoside.

2. Synthesis Cycle: The synthesis proceeds in a stepwise manner, with each cycle adding one nucleotide. The synthesizer is programmed to deliver the appropriate monomer (phosphoramidite or methylphosphonamidite) and reagents at each step.

- Step 1: Deblocking: Removal of the 5'-dimethoxytrityl (DMTr) group from the support-bound nucleoside using a solution of trichloroacetic acid in dichloromethane.
- Step 2: Coupling: Addition of the next nucleoside monomer (either a phosphoramidite for a future phosphorothioate linkage or a methylphosphonamidite for a methylphosphonate linkage) in the presence of an activator (e.g., tetrazole).
- Step 3: Capping: Acetylation of any unreacted 5'-hydroxyl groups using a capping mixture (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants.
- Step 4: Oxidation or Sulfurization:
 - For Phosphorothioate Linkages: Following the coupling of a phosphoramidite, the newly formed phosphite triester is sulfurized by introducing a solution of TETD.[2]
 - For Methylphosphonate Linkages: This step is omitted after the coupling of a methylphosphonamidite.
 - For Phosphodiester Linkages (if any): The phosphite triester is oxidized to a stable phosphate triester using an iodine solution.

3. Post-Synthesis Cleavage and Deprotection: a. After the final synthesis cycle, wash the solid support with dry acetonitrile and dry it under vacuum.[2] b. Treat the dried support with a freshly prepared solution of anhydrous ethylenediamine and ethanol (1:1 v/v) for 4-5 hours at room temperature to cleave the oligonucleotide from the support and remove the protecting groups. c. Transfer the resulting solution to a new tube. Wash the support with a 50% ethanol/acetonitrile solution and combine it with the first solution. d. Neutralize the solution to pH 7.0 with 6 N HCl in 20% acetonitrile/water. e. Dry the sample using a vacuum concentrator.

Protocol 2: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

1. Sample Preparation: a. Resuspend the dried, crude oligonucleotide in sterile, nuclease-free water. b. Desalt the sample using a suitable method, such as a desalting column, to remove excess salts that can interfere with HPLC.[6]

2. HPLC Conditions:

- Column: A C8 or C18 reverse-phase column is typically used.[6]
- Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) or triethylammonium bicarbonate in water.[6]
- Mobile Phase B: Acetonitrile.[6]
- Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage is used to elute the oligonucleotide. A typical gradient might be 5-50% Mobile Phase B over 30-40 minutes. The exact gradient will need to be optimized based on the sequence and length of the oligonucleotide.
- Flow Rate: Typically 1-4 mL/min depending on the column dimensions.[6]
- Detection: UV absorbance at 260 nm.

3. Fraction Collection and Desalting: a. Collect the fractions corresponding to the major peak, which represents the full-length product. The presence of diastereomers due to the phosphorothioate linkages may cause peak broadening.[8] b. Pool the collected fractions and dry them in a vacuum concentrator. c. Desalt the purified oligonucleotide to remove the HPLC buffer salts.

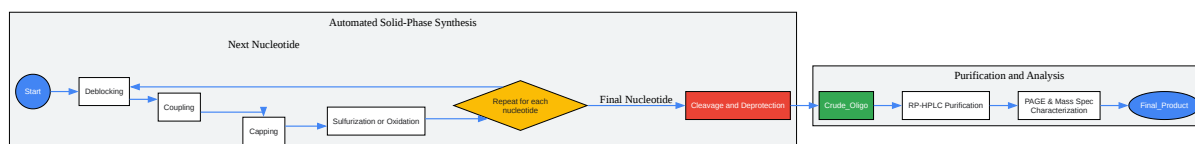
Protocol 3: Characterization of Chimeric Oligonucleotides

1. Polyacrylamide Gel Electrophoresis (PAGE): a. Prepare a denaturing polyacrylamide gel (typically 15-20% acrylamide with 7M urea). b. Dissolve the purified oligonucleotide in a formamide-based loading buffer. c. Load the sample onto the gel and run the electrophoresis

until the tracking dye has migrated an appropriate distance. d. Visualize the oligonucleotide bands by UV shadowing or staining with a suitable dye (e.g., Stains-All). The presence of a single major band indicates high purity.

2. Mass Spectrometry: a. Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of the synthesized oligonucleotide.[8][9][10] b. Prepare the sample by dissolving the purified oligonucleotide in a suitable solvent, often a mixture of water and a volatile organic solvent like acetonitrile with a small amount of a volatile salt or acid. c. Infuse the sample into the mass spectrometer. d. The resulting spectrum will show a series of peaks corresponding to the oligonucleotide with different charge states. Deconvolution of this spectrum will provide the molecular mass of the oligonucleotide, which can be compared to the calculated theoretical mass.

Mandatory Visualization



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Caption: Workflow for the synthesis of chimeric oligonucleotides.

Caption: Structure of a chimeric oligonucleotide backbone.

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